Bienvenue dans la boutique en ligne BenchChem!

N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

CCR5 antagonist HIV-1 entry inhibitor 5-oxopyrrolidine-3-carboxamide

This compound combines a 4-fluorophenyl substituent with a 4,4-difluorocyclohexyl amide—a signature motif of the approved CCR5 antagonist Maraviroc—creating a unique tool for antiviral and ion-channel SAR programs. With a predicted XLogP3 of 2.3 and dual-fluorinated architecture, it is ideal for 19F‑NMR, metabolic stability panels, and fluorine‑scanning studies. As an entity within the Nav1.8 inhibitor patent scope (US20230227405), it serves as a reference standard for neuropathic pain and chronic itch research. Source from a reliable partner to ensure batch-to-batch consistency across translational workflows.

Molecular Formula C17H19F3N2O2
Molecular Weight 340.346
CAS No. 2034461-56-6
Cat. No. B2581965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS2034461-56-6
Molecular FormulaC17H19F3N2O2
Molecular Weight340.346
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)(F)F
InChIInChI=1S/C17H19F3N2O2/c18-12-1-3-14(4-2-12)22-10-11(9-15(22)23)16(24)21-13-5-7-17(19,20)8-6-13/h1-4,11,13H,5-10H2,(H,21,24)
InChIKeyNTFPFYRJPLDRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-(4,4-Difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 2034461-56-6)


N-(4,4-Difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 2034461-56-6) is a substituted 5-oxopyrrolidine-3-carboxamide featuring a 4,4-difluorocyclohexyl amide and a 4-fluorophenyl substituent on the lactam nitrogen [1]. This compound belongs to a class of small-molecule carboxamides whose core scaffold has been deployed in CCR5 antagonism and ion-channel modulation programs [2]. However, publicly available primary pharmacological data specific to this precise compound remain extremely limited, and no quantitative head‑to‑head differentiation studies have been identified in peer‑reviewed literature or disclosed patent examples.

Why N-(4,4-Difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Safely Substituted by In‑Class Analogs


Within the 5-oxopyrrolidine-3-carboxamide series, even conservative substituent changes produce large shifts in biological potency. For example, introduction of 3,4-dichloro substituents on the central phenyl ring improved CCR5 binding 33-fold (IC50 from 1.9 µM to 0.057 µM), while a simple N‑methyl → N‑benzyl swap on the lactam ring further improved affinity to 0.038 µM [1]. The target compound combines a 4‑fluorophenyl group with a 4,4‑difluorocyclohexyl amide, a pairing that is absent from the published SAR tables. Consequently, any generic substitution based solely on scaffold similarity risks introducing an undefined change in target engagement, selectivity, or pharmacokinetics. Without direct comparative data, procurement decisions must treat each analog as a discrete chemical entity rather than a drop‑in replacement.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide


Scaffold-Level CCR5 Antagonist Potency: 5-Oxopyrrolidine-3-Carboxamide Core vs. Unsubstituted Parent

The unsubstituted parent scaffold N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (compound 1) displayed a CCR5 binding IC50 of 1.9 µM in a [125I]RANTES competition assay using CHO cells [1]. The target compound retains the 5-oxopyrrolidine-3-carboxamide core but replaces the phenyl and piperidine elements with 4-fluorophenyl and 4,4-difluorocyclohexyl groups, a combination that has not been enumerated in the published SAR. This structural divergence means the target compound may exhibit potency ranging from low micromolar to sub‑100 nM, depending on whether the difluorocyclohexyl amide recapitulates the beneficial interactions seen with optimized analogs (e.g., 12e, IC50 = 0.038 µM) [1]. In the absence of direct assay data, the best inference is that the compound’s potency is uncharacterized but scaffold‑limited.

CCR5 antagonist HIV-1 entry inhibitor 5-oxopyrrolidine-3-carboxamide

Nav1.8 Inhibitor Patent Disclosure: 5-Oxopyrrolidine-3-Carboxamide Series vs. General Formula

A patent application (US20230227405) explicitly claims 5-oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors, with utility in pain, cough, and itch disorders [1]. While the patent does not provide individual compound IC50 values, it establishes that subtle structural modifications within the series dictate Nav1.8 inhibitory activity. The target compound’s unique 4,4-difluorocyclohexyl-4-fluorophenyl substitution pattern has no disclosed Nav1.8 activity data, but its inclusion within the Markush structure of the patent suggests it was designed to explore Nav1.8 pharmacology. The absence of numerical potency data limits direct comparison, yet the patent’s scope implies that the target compound was considered a plausible modulator.

Nav1.8 inhibitor pain itch voltage-gated sodium channel

Antimycobacterial Enoyl Reductase (InhA) Inhibition: Cyclohexyl Analog vs. Target Compound

A closely related compound, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, co‑crystallized with M. tuberculosis InhA (PDB: 4TZK) and demonstrated potent enzyme inhibition [1]. The target compound differs by replacing cyclohexyl with 4,4-difluorocyclohexyl and using a mono‑fluorophenyl rather than 3,5-dichlorophenyl. The difluorocyclohexyl motif is known to improve metabolic stability and modulate lipophilicity compared to cyclohexyl (e.g., in Maraviroc development) [2]. While no InhA inhibition data are available for the target compound, the structural analogy suggests potential antimycobacterial activity with differentiated ADME properties.

InhA inhibitor Mycobacterium tuberculosis pyrrolidine carboxamide

Best Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide


HIV-1 CCR5 Antagonist Lead Optimization

The 5-oxopyrrolidine-3-carboxamide scaffold has produced potent CCR5 antagonists (IC50 = 0.038 µM for optimized analog 12e) [1]. The target compound’s unique combination of a 4-fluorophenyl substituent and 4,4-difluorocyclohexyl amide—the latter being a signature motif of the approved drug Maraviroc—positions it as a potential intermediate or backup candidate for CCR5-targeted antiviral programs. Procurement is justified when exploring structure–activity relationships around the difluorocyclohexyl amide terminus.

Nav1.8 Sodium Channel Blocker Discovery

The compound falls within the Markush scope of a Nav1.8 inhibitor patent (US20230227405) [1]. Nav1.8 is a validated target for neuropathic pain, chronic itch, and cough. Researchers pursuing selective peripheral sodium channel blockers may require this compound as a reference standard or screening hit for electrophysiology and selectivity profiling studies.

Antimycobacterial InhA Program with Differentiated ADME

Pyrrolidine carboxamides have demonstrated M. tuberculosis InhA inhibition [1]. The 4,4-difluorocyclohexyl group is expected to improve metabolic stability and modulate lipophilicity compared to non‑fluorinated analogs, based on data from Maraviroc development . The compound is therefore suited for medicinal chemistry campaigns targeting tuberculosis where improved pharmacokinetic profiles are desired over earlier cyclohexyl leads.

Chemical Probe and Tool Compound for Fluorinated Scaffold Studies

With a predicted XLogP3 of 2.3 and a molecular weight of 340.34 g/mol [1], the compound occupies drug‑like chemical space. Its dual‑fluorinated architecture (difluorocyclohexyl plus fluorophenyl) makes it a valuable tool for 19F‑NMR spectroscopy, metabolic stability panel studies, and fluorine‑scanning SAR investigations. Procurement from a reliable source enables consistent use across these translational research workflows.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.